4-(4-aminobenzamido)-N-methylbenzamide
Overview
Description
4-(4-Aminobenzamido)-N-methylbenzamide, commonly referred to as 4-ABM, is an amide derivative of 4-aminobenzamide. It is a white, crystalline solid that is soluble in water, ethanol, and methanol. 4-ABM has a wide range of applications in the fields of pharmaceuticals, biochemistry, and molecular biology. It is used as a reagent in the synthesis of various compounds, as a substrate in enzyme assays, and as a fluorescent dye for imaging and labeling.
Scientific Research Applications
Synthesis and Characterization of Novel Aromatic Polyimides
Research by Butt et al. (2005) explored the synthesis and characterization of new aromatic polyimides using diamines, including 4,4-(aminophenyloxy) phenyl-4-aminobenzamide, showing applications in materials science for their solubility and thermal stability properties Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005.
Biological Evaluation of Aminoantipyrine Derivatives
Ren et al. (2020) conducted a study on the synthesis and biological evaluation of aminoantipyrine analogues, exploring their antibacterial, cytotoxic, and anticonvulsant potential. Though not directly involving 4-(4-aminobenzamido)-N-methylbenzamide, the research indicates the potential medical applications of structurally related compounds Ren, Dhanaraj, Enoch, Paulraj, & Indiraleka, 2020.
Discovery and Potential Anticancer Agent
Theoclitou et al. (2011) discovered a novel kinesin spindle protein inhibitor, showcasing its potential as an anticancer agent. This research underscores the pharmaceutical applications of complex benzamide derivatives in cancer treatment Theoclitou et al., 2011.
Modulation of DNMT1 Activity
Reale et al. (2005) provided evidence on the modulation of DNA methyltransferase 1 (DNMT1) activity by ADP-ribose polymers, indicating a link between poly(ADP-ribosyl)ation and DNA methylation. This study could imply research applications in genetics and epigenetics for similar compounds Reale, De Matteis, Galleazzi, Zampieri, & Caiafa, 2005.
Removal of Ni(II) from Aqueous Solutions
Rahman and Nasir (2019) investigated the use of a benzamide derivative impregnated hydrous zirconium oxide composite for the removal of Ni(II) from aqueous solutions, highlighting an environmental application in water treatment technologies Rahman & Nasir, 2019.
Electropolymerization for Electrochemical Transducers
Santos et al. (2019) explored the electropolymerization of phenol and aniline derivatives, including 4-aminobenzamide, for developing electrochemical transducers, indicating the application of such compounds in sensor technology Santos, Pimenta, Thomasini, Verly, Franco, & Ferreira, 2019.
properties
IUPAC Name |
4-amino-N-[4-(methylcarbamoyl)phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-17-14(19)10-4-8-13(9-5-10)18-15(20)11-2-6-12(16)7-3-11/h2-9H,16H2,1H3,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXHAWQRKPWWOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-aminobenzamido)-N-methylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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